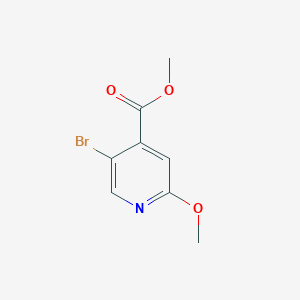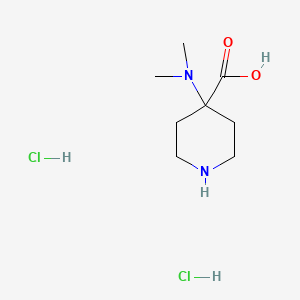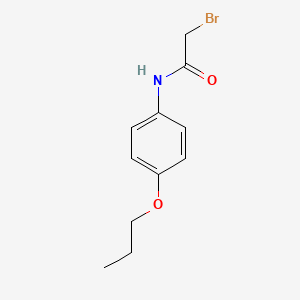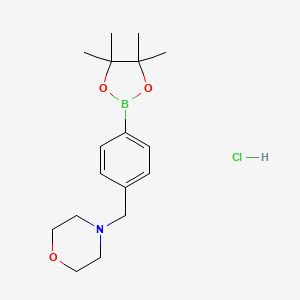
3-Chloro-6-methoxypicolinaldehyde
Overview
Description
3-Chloro-6-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . This compound is notable for its diverse applications in research and industry, particularly in the fields of organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as picolinate and picolinic acid derivatives, are known to act as synthetic auxin herbicides . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.
Mode of Action
It is known that synthetic auxin herbicides typically work by mimicking the action of the natural plant hormone auxin, leading to uncontrolled growth and eventually plant death .
Result of Action
Synthetic auxin herbicides typically cause uncontrolled growth in plants, leading to their death .
Biochemical Analysis
Cellular Effects
The effects of 3-Chloro-6-methoxypicolinaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of fluorescent dyes, which are essential for imaging biological materials and exploring the structures of nucleic acids, proteins, and other biological macromolecules . These dyes help in visualizing cellular processes and understanding the compound’s impact on cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of biochemical pathways . These interactions are crucial for its role in the synthesis of various compounds and its use as a reagent in analytical determinations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical properties
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the use of 3-chloropicolinaldehyde as a starting material, which undergoes methoxylation under controlled conditions . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and ether , and reagents like lithium alkylamides .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and methoxylation processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as sodium chlorite (NaClO2) and TEMPO .
Reduction: Reduction reactions may involve reagents like .
Substitution: Substitution reactions often use reagents such as organolithium compounds and Grignard reagents .
Common Reagents and Conditions:
Oxidation: Sodium chlorite (NaClO2), TEMPO, sodium hypochlorite (NaClO), acetonitrile (CH3CN), and sodium phosphate buffer (pH = 6.7) at 35°C.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Organolithium compounds and Grignard reagents in solvents like THF and ether.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted picolinaldehyde derivatives.
Scientific Research Applications
3-Chloro-6-methoxypicolinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 3-Chloro-6-methoxypyridazine
- 3-Chloro-6-pyrazolyl-picolinate
- 2-Chloro-6-methoxyquinoline-3-carboxaldehyde
Comparison: 3-Chloro-6-methoxypicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-chloro-6-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXSOYMWBQVQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679869 | |
| Record name | 3-Chloro-6-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-35-6 | |
| Record name | 3-Chloro-6-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)


![[5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride](/img/structure/B1463619.png)





![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)



